molecular formula C24H42N4O5 B12379555 NO2A-Butyne-bis(t-Butyl ester)

NO2A-Butyne-bis(t-Butyl ester)

Cat. No.: B12379555
M. Wt: 466.6 g/mol
InChI Key: QMCJSDBHGGFDDI-UHFFFAOYSA-N
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Description

NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator and a macrocyclic NOTA derivative used primarily for tumor pre-targeting. This compound is known for its ability to conjugate peptides and radionuclides, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves the reaction of 1,4,7-triazacyclononane with t-butyl bromoacetate and propargyl bromide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of NO2A-Butyne-bis(t-Butyl ester) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

NO2A-Butyne-bis(t-Butyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with NO2A-Butyne-bis(t-Butyl ester) include bases like sodium hydride, potassium carbonate, and nucleophiles such as amines and thiols. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from reactions involving NO2A-Butyne-bis(t-Butyl ester) include metal-chelate complexes and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

NO2A-Butyne-bis(t-Butyl ester) has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent in coordination chemistry and for the synthesis of metal complexes.

    Biology: Employed in the conjugation of peptides and proteins for imaging and diagnostic purposes.

    Medicine: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.

    Industry: Applied in the production of PET imaging probes and other diagnostic tools

Mechanism of Action

The mechanism of action of NO2A-Butyne-bis(t-Butyl ester) involves its ability to form stable chelate complexes with metal ions. This chelation process is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal binding. The resulting metal-chelate complexes can then be used for various applications, including imaging and therapy .

Comparison with Similar Compounds

Similar Compounds

  • DOTAGA-tetra(t-Butyl ester)
  • p-NH₂-Bn-DTPA-penta(t-Butyl ester)
  • DO3A-Thiol
  • Butyne-DOTA

Uniqueness

NO2A-Butyne-bis(t-Butyl ester) stands out due to its specific macrocyclic structure and bifunctional chelating properties. This makes it particularly effective for tumor pre-targeting and the conjugation of peptides and radionuclides, offering advantages in stability and specificity compared to other chelators .

Properties

Molecular Formula

C24H42N4O5

Molecular Weight

466.6 g/mol

IUPAC Name

tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate

InChI

InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29)

InChI Key

QMCJSDBHGGFDDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C

Origin of Product

United States

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